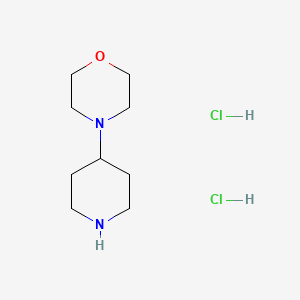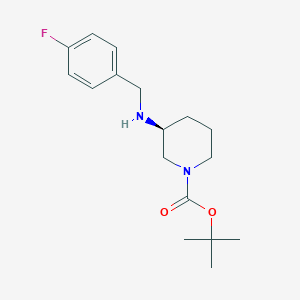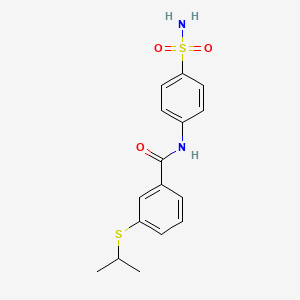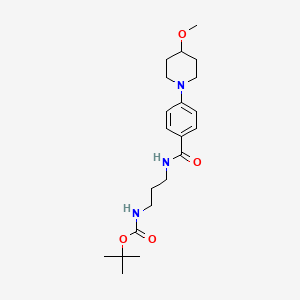![molecular formula C17H15NO3S B2762070 1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798029-15-8](/img/structure/B2762070.png)
1'-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(Thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Formation of the Thiophene-3-carbonyl Intermediate: This can be achieved by reacting thiophene with a suitable acylating agent, such as thiophene-3-carbonyl chloride.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions, often involving the use of strong bases or catalysts to facilitate the formation of the spiro linkage between the isobenzofuran and piperidine rings.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors to improve yield and efficiency. Key considerations would include the choice of solvents, temperature control, and purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1’-(Thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Thiophene-3-carbonyl oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spiro structure.
Material Science: Its structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Polymer Science: It can be used as a building block for the synthesis of novel polymers with specific electronic properties.
作用機序
The mechanism by which 1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, altering their activity. The spiro structure provides a rigid framework that can enhance binding specificity and affinity.
類似化合物との比較
Spiro[cyclohexane-1,4’-piperidine]-3-one: Another spiro compound with similar structural features but different electronic properties.
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures but differing in the position of the carbonyl group.
Uniqueness: 1’-(Thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a thiophene ring with a spiro isobenzofuran-piperidine structure, which imparts distinct electronic and steric properties, making it versatile for various applications in chemistry and biology.
This detailed overview highlights the synthesis, reactions, applications, and unique features of 1’-(thiophene-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, showcasing its potential in scientific research and industrial applications
特性
IUPAC Name |
1'-(thiophene-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15(12-5-10-22-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)21-17/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPJEGCKCVPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)


![6-Cyclopropyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2761998.png)

![(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2762000.png)
![4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B2762001.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)furan-2-carboxamide](/img/structure/B2762003.png)
![(2Z)-2-amino-3-[(E)-[(3,5-dibromo-4-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2762006.png)
![N'-[(2-chlorophenyl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2762007.png)
![3-[1-(furan-3-yl)propan-2-yl]-1-(oxan-4-yl)urea](/img/structure/B2762008.png)
![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)
![Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B2762010.png)
